Z-N-(N-beta-Boc-aminoethyl)-gly-OH
Overview
Description
Z-N-(N-beta-Boc-aminoethyl)-gly-OH: is a synthetic compound used primarily in biochemical research. It is known for its role in proteomics and other biochemical studies. The compound has a molecular formula of C17H24N2O6 and a molecular weight of 352.38 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-N-(N-beta-Boc-aminoethyl)-gly-OH typically involves the protection of amino groups and the coupling of glycine derivatives. The process often starts with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. This is followed by the coupling of the protected aminoethyl group with glycine. The reaction conditions usually involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Z-N-(N-beta-Boc-aminoethyl)-gly-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protective groups or to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to deprotected aminoethyl-glycine derivatives.
Scientific Research Applications
Z-N-(N-beta-Boc-aminoethyl)-gly-OH is widely used in scientific research, including:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies involving protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of biochemical reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of Z-N-(N-beta-Boc-aminoethyl)-gly-OH involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The Boc group provides protection during synthesis, allowing for selective reactions at other sites.
Comparison with Similar Compounds
Similar Compounds
- Z-N-(N-beta-Boc-aminoethyl)-L-alanine
- Z-N-(N-beta-Boc-aminoethyl)-L-valine
- Z-N-(N-beta-Boc-aminoethyl)-L-leucine
Uniqueness
Z-N-(N-beta-Boc-aminoethyl)-gly-OH is unique due to its specific structure, which allows for selective reactions and high stability. Compared to similar compounds, it offers distinct advantages in terms of reactivity and ease of synthesis.
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-phenylmethoxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-9-10-19(11-14(20)21)16(23)24-12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFRSUKEDBJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427287 | |
Record name | Z-(Boc-aminoethyl)-L-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34046-07-6 | |
Record name | Z-(Boc-aminoethyl)-L-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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